N-(4-iodophenyl)pyrrolidine-2-carboxamide
Description
N-(4-Iodophenyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 4-iodophenyl substituent. Its molecular formula is C₁₁H₁₄ClIN₂O (hydrochloride salt), with a molecular weight of 352.60 g/mol (CAS: 1572310-16-7) . The iodine atom at the para position of the phenyl ring confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H13IN2O |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
N-(4-iodophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15) |
InChI Key |
YQYNQDOMHGOMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-iodoaniline with pyrrolidine-2-carboxylic acid. The process can be carried out under various conditions, including the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the molecule.
Scientific Research Applications
N-(4-iodophenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Key Observations :
Nitrophenyl and Carbamoyl Derivatives
Key Observations :
- Nitro vs. Iodo : The nitro group’s strong electron-withdrawing nature enhances reactivity in enzymatic assays but may reduce metabolic stability compared to iodine’s moderate electronegativity and hydrophobic profile .
- Carbamoyl Modifications : Derivatives like L1 () demonstrate that carbamoyl and aromatic extensions (e.g., naphthoyl) significantly improve binding affinity, suggesting that the 4-iodophenyl compound could benefit from similar functionalization .
Heterocyclic and Complex Substituents
Key Observations :
- Heterocyclic Replacements : Substituting hydroxyl groups with heterocycles (e.g., thiazole in ) improves stability and pharmacokinetics, a strategy applicable to optimizing the 4-iodophenyl derivative .
- Hydroxy Modifications : The presence of hydroxyl groups in and enhances hydrogen bonding but may reduce metabolic stability compared to halogenated analogues .
Structural and Electronic Impact on Activity
- Iodine’s Role : The 4-iodo group likely engages in halogen bonding (e.g., with carbonyl oxygen in enzymes), a feature absent in chloro or nitro analogues. This interaction can enhance target selectivity and binding energy .
- Solubility Challenges : The hydrochloride salt form of this compound may improve aqueous solubility, though its high molecular weight and hydrophobicity could limit bioavailability .
Biological Activity
N-(4-iodophenyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction between 4-iodoaniline and pyrrolidine-2-carboxylic acid. The process often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine to facilitate the reaction. The resulting compound can be purified and converted into its hydrochloride salt form for enhanced stability and solubility.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The iodophenyl moiety can participate in nucleophilic substitution reactions, while the pyrrolidine ring enhances binding affinity to biological targets. This dual functionality may enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolidine have shown significant activity against human lung adenocarcinoma (A549) cells. In vitro assays indicated that certain structural modifications could enhance cytotoxicity against cancer cells while reducing toxicity to non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) A549 Cells | Cytotoxicity HSAEC1-KT Cells |
|---|---|---|
| Compound 1 | 78 | 86% viability |
| Compound 2 | 64 | Increased toxicity |
| Compound 3 | 61 | Moderate toxicity |
| Compound 4 | 66 | Low toxicity |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring can significantly influence antibacterial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (µg/mL) Staphylococcus aureus | Activity Type |
|---|---|---|
| Compound A | 15.6 | Narrow-spectrum antibiotic |
| Compound B | 30.0 | Broad-spectrum antibiotic |
| Compound C | 25.0 | Moderate activity |
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various pyrrolidine derivatives on A549 cells using MTT assays. Compounds with specific substitutions demonstrated enhanced anticancer properties, with some reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Screening : Another study involved screening several derivatives against clinically significant pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated promising activity against these resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
